molecular formula C23H19BrN2O3 B5912698 2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide

2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide

Katalognummer B5912698
Molekulargewicht: 451.3 g/mol
InChI-Schlüssel: ZOOFJMYSNMIXCW-RCCKNPSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide exerts its effects by inhibiting the activity of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene transcription. By inhibiting BET proteins, 2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide suppresses the expression of genes that are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it has potential as an anti-cancer agent. It also inhibits the production of inflammatory cytokines and chemokines in immune cells, which makes it a potential candidate for the treatment of inflammatory and autoimmune diseases. However, further studies are needed to determine its safety and efficacy in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide is that it is a small molecule inhibitor, which makes it easier to use in lab experiments compared to large proteins or antibodies. However, one limitation is that it may have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide. One direction is to investigate its potential as a combination therapy with other anti-cancer agents or immunomodulatory drugs. Another direction is to study its effects on specific types of cancer or inflammatory diseases. In addition, further studies are needed to determine its safety and efficacy in vivo, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesemethoden

The synthesis of 2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide involves a series of chemical reactions that start with the reaction between 4-methoxyphenyl isocyanate and 2-bromo-4'-methoxyacetophenone. This is followed by the reaction of the resulting intermediate with 2-phenylacetic acid to obtain the final product.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide has been studied for its potential therapeutic applications in various areas of research, including cancer, inflammation, and autoimmune diseases. It has been shown to have anti-tumor effects in different types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been found to suppress the production of inflammatory cytokines and chemokines in immune cells, which makes it a potential candidate for the treatment of inflammatory and autoimmune diseases.

Eigenschaften

IUPAC Name

2-bromo-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c1-29-18-13-11-17(12-14-18)25-23(28)21(15-16-7-3-2-4-8-16)26-22(27)19-9-5-6-10-20(19)24/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOFJMYSNMIXCW-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-{(1E)-3-[(4-methoxyphenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.